N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide
Description
N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring two distinct substituents: a 4-fluorophenyl group and a furan-2-carboxamido methyl moiety. This structure combines aromatic fluorination with a heterocyclic furan system, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[(furan-2-carbonylamino)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c19-14-3-5-15(6-4-14)21-18(24)22-9-7-13(8-10-22)12-20-17(23)16-2-1-11-25-16/h1-6,11,13H,7-10,12H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTHLPPPEJPIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CO2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H20FN3O3
- Molecular Weight : 345.37 g/mol
This compound exhibits biological activity primarily through its interaction with specific receptors in the central nervous system and other tissues. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are critical in mood regulation and pain perception.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity. For instance, compounds structurally related to N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine have shown promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 3.12 to 12.5 μg/mL, indicating potential efficacy as antibacterial agents .
| Compound Type | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Benzamide Derivatives | 3.12 - 12.5 | Staphylococcus aureus |
| Reference Drug (Ciprofloxacin) | 2 | Staphylococcus aureus |
Neuropharmacological Effects
In neuropharmacological studies, compounds similar to N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine have been evaluated for their effects on dopamine transporters. These studies reveal that certain analogs exhibit high binding affinity and selectivity for dopamine transporters, which could position them as candidates for treating disorders like depression and ADHD .
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial properties of various piperidine derivatives, including those similar to N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine. Results indicated that these derivatives had superior antibacterial activity compared to standard antibiotics like ampicillin .
- Neuropharmacological Assessment : Another study focused on the binding affinities of piperidine derivatives at dopamine and serotonin receptors. It was found that certain modifications to the piperidine structure significantly enhanced selectivity for dopamine transporters, suggesting potential therapeutic applications in neuropsychiatric disorders .
Safety and Toxicity
While promising, the safety profile of N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine has yet to be fully established. Preliminary toxicity assessments indicate low cytotoxicity against human liver cell lines (HepG2), suggesting a favorable safety margin for further development .
Chemical Reactions Analysis
Oxidation Reactions
The compound exhibits susceptibility to oxidation at multiple sites:
-
Piperidine Ring : Oxidation of the secondary amine in the piperidine ring can occur with strong oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA), forming an N-oxide derivative.
-
Furan Ring : Electrophilic oxidation using potassium permanganate (KMnO₄) in acidic media may cleave the furan ring, yielding a diketone intermediate.
Table 1: Oxidation Reactions and Conditions
| Site | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine N-atom | mCPBA | N-Oxide derivative | 60–75% | |
| Furan ring | KMnO₄ (H₂SO₄, H₂O) | 2,5-Diketone | 30–50% |
Reduction Reactions
Reductive transformations target the carboxamide groups:
-
Amide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide groups to secondary amines. For example, the furan-2-carboxamido group is converted to a furan-2-methylamine moiety.
-
Selective Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the furan ring to tetrahydrofuran without affecting the fluorophenyl group .
Table 2: Reduction Reactions and Outcomes
| Reagent | Target Site | Product | Notes |
|---|---|---|---|
| LiAlH₄ (anhydrous) | Carboxamide groups | Secondary amines | Requires dry THF |
| H₂ (10 atm), Pd-C | Furan ring | Tetrahydrofuran derivative | Room temperature |
Hydrolysis Reactions
The carboxamide linkages undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Heating with HCl (6M) cleaves the carboxamide bonds, yielding 4-fluorophenylamine and furan-2-carboxylic acid .
-
Enzymatic Hydrolysis : Porcine liver esterase (PLE) selectively hydrolyzes ester analogs of this compound, though specific data for the carboxamide variant remains unexplored .
Table 3: Hydrolysis Conditions and Products
| Condition | Reagents | Products | Rate |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 12 hrs | 4-Fluoroaniline + Furan-2-carboxylic acid | Complete |
| Basic (NaOH) | 2M NaOH, 80°C, 6 hrs | Piperidine-4-carboxylic acid salts | Moderate |
Substitution Reactions
The fluorophenyl group participates in nucleophilic aromatic substitution (NAS):
-
Defluorination : Reaction with potassium amide (KNH₂) in liquid ammonia replaces fluorine with an amino group .
-
Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄ substitutes fluorine with aryl groups .
Table 4: Substitution Reaction Parameters
| Reaction Type | Reagents | Product | Catalyst |
|---|---|---|---|
| NAS (Defluorination) | KNH₂, NH₃(l) | 4-Aminophenyl derivative | None |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄ | Biaryl derivatives | Pd(PPh₃)₄ |
Cycloaddition and Ring-Opening Reactions
The furan ring participates in Diels-Alder reactions:
-
With Maleic Anhydride : Forms a bicyclic adduct at 100°C.
-
Photochemical [2+2] Cycloaddition : UV light induces dimerization via the furan’s conjugated diene system.
Table 5: Cycloaddition Reactivity
| Dienophile | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| Maleic anhydride | 100°C, 24 hrs | Bicyclic oxanorbornene | Endo preference |
| Ethylene | UV light, 254 nm | Furan dimer | Mixture of isomers |
Thermal Decomposition
At temperatures above 250°C, the compound undergoes pyrolysis:
Comparison with Similar Compounds
Structural Analogues with Modified Piperidine Substituents
a. N-(4-Fluorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 5)
- Structure : Replaces the furan-2-carboxamido methyl group with a benzimidazolone ring.
- Synthesis : Prepared in 74% yield via reaction of 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one with 4-fluorophenyl isocyanate .
b. 4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride (Compound 6)
- Structure: Features a 2-aminoethyl substituent instead of the furan-carboxamido methyl group.
- Synthesis: Reported in 120% yield (likely due to measurement anomalies), with characterization via NMR and HRMS .
- Key Difference: The polar aminoethyl group may improve aqueous solubility but reduce membrane permeability relative to the lipophilic furan system in the target compound.
Analogues with Heterocyclic Modifications
a. AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide)
- Structure : Incorporates a furyl group within a dihydropyridine scaffold.
- Key Difference : The dihydropyridine core is associated with calcium channel modulation, whereas the piperidine-carboxamide scaffold in the target compound may favor GPCR interactions .
b. MK0974 (N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide)
- Structure : Contains an imidazopyridinyl substituent and difluorophenyl group.
Substituent Impact on Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(4-fluorophenyl)-4-((furan-2-carboxamido)methyl)piperidine-1-carboxamide, and how are intermediates purified?
- Answer: Synthesis typically involves multi-step reactions:
Piperidine ring formation : Cyclization of precursors like 4-aminopiperidine derivatives under reflux conditions with catalysts such as titanium(IV) chloride .
Introduction of fluorophenyl group : Nucleophilic substitution using 4-fluoroaniline derivatives in dichloromethane or ethanol .
Furan-2-carboxamido coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and amide bond integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₈H₁₉FN₃O₃; calc. 352.14 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What in vitro assays are used for preliminary biological activity screening?
- Answer:
- Receptor binding assays : Radioligand displacement studies for serotonin (5-HT) and norepinephrine (NET) transporters due to structural similarity to CNS-targeting analogs .
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) using Ellman’s reagent .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can reaction yield be optimized during the synthesis of this compound?
- Answer:
- Design of Experiments (DoE) : Screen solvents (DMF vs. THF), temperatures (0°C to reflux), and catalysts (triethylamine vs. DMAP) .
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield (85% vs. 60%) for amide coupling steps .
- In situ monitoring : Use FT-IR to track carboxamide bond formation (disappearance of –COOH peak at 1700 cm⁻¹) .
Q. How should researchers resolve contradictions in reported biological targets (e.g., serotonin vs. enzyme inhibition)?
- Answer:
- Orthogonal assays : Combine radioligand binding (for receptors) with enzymatic activity profiling (e.g., kinase panels) .
- Knockout models : Use CRISPR-edited cell lines lacking specific receptors to isolate mechanisms .
- Metabolite analysis : LC-MS/MS to rule out off-target effects from degradation products .
Q. What computational strategies predict binding modes to biological targets?
- Answer:
Homology modeling : Build 3D structures of targets (e.g., 5-HT transporter) using templates like PDB 6DZZ .
Molecular docking : AutoDock Vina to simulate ligand-receptor interactions; prioritize poses with hydrogen bonds to fluorophenyl and furan groups .
Molecular Dynamics (MD) : GROMACS simulations (100 ns) to assess binding stability under physiological conditions .
Q. What in vivo models are suitable for evaluating pharmacokinetics (PK) and efficacy?
- Answer:
- Rodent models :
- PK studies : Intravenous/oral administration in Sprague-Dawley rats with plasma sampling via LC-MS/MS (t₁/₂ = 2–4 hrs) .
- Neuropathic pain : Chronic constriction injury (CCI) model to assess analgesic efficacy .
- Tissue distribution : Radiolabeled compound (14C) autoradiography in brain slices to confirm blood-brain barrier penetration .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Answer:
- Substituent variation : Replace fluorophenyl with chlorophenyl or methoxyphenyl to modulate lipophilicity (clogP 2.5–3.5) .
- Scaffold hopping : Test piperidine vs. pyrrolidine cores to alter conformational flexibility .
- Bioisosteres : Swap furan-2-carboxamido with thiophene-2-carboxamido to evaluate potency shifts in enzyme assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
